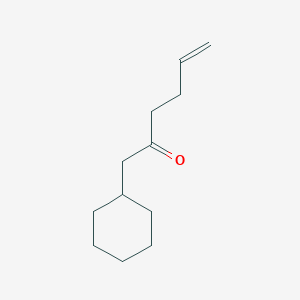
1-Cyclohexyl-5-hexen-2-one
Overview
Description
1-Cyclohexyl-5-hexen-2-one is an organic compound that belongs to the class of ketones It is characterized by a cyclohexylmethyl group attached to a 3-butenyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-5-hexen-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with methyllithium in anhydrous 1,2-dimethoxyethane. The reaction mixture is heated to reflux, and the resulting lithium cyclohexanecarboxylate is further reacted with methyllithium to yield the desired ketone .
Industrial Production Methods
Industrial production of cyclohexylmethyl 3-butenyl ketone typically involves the oxidation of cyclohexane or alkylcyclohexane, hydrogenation of phenols, and alkylation of cyclohexanone. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5-hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-Cyclohexyl-5-hexen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of cyclohexylmethyl 3-butenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological processes and result in specific physiological effects .
Comparison with Similar Compounds
1-Cyclohexyl-5-hexen-2-one can be compared with other similar compounds, such as:
Cyclohexanone: A key raw material for producing nylon and other chemicals.
Methylcyclohexanone: Used for preparing cyclohexanone imines and other functional molecules.
4-Propylcyclohexanone: Utilized in the synthesis of chiral tacrine analogues with pharmacological activities.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of cyclohexylmethyl 3-butenyl ketone.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclohexylhex-5-en-2-one |
InChI |
InChI=1S/C12H20O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h2,11H,1,3-10H2 |
InChI Key |
YRUGIBNTCTXALD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CC1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














